molecular formula C16H21BN2O2 B2949396 4-methyl-1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1h-pyrazole CAS No. 2223031-47-6

4-methyl-1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1h-pyrazole

Cat. No.: B2949396
CAS No.: 2223031-47-6
M. Wt: 284.17
InChI Key: UTFOZZMARPNZKL-UHFFFAOYSA-N
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Description

4-methyl-1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1h-pyrazole is an organic compound with the molecular formula C10H17BN2O2 It is known for its unique structure, which includes a pyrazole ring and a boronate ester group

Mechanism of Action

Target of Action

The primary target of 3-(4-Methyl-1H-pyrazol-1-yl)phenylboronic acid pinacol ester, also known as 4-methyl-1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1h-pyrazole, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is also involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound also plays a role in the catalytic protodeboronation of alkyl boronic esters .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various compounds, including aminothiazoles, amino-pyrido-indol-carboxamides, pyridine derivatives, and MK-2461 analogs .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound’s stability and environmental benignity also suggest that it may be resistant to various environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1h-pyrazole typically involves the reaction of 4-methyl-1H-pyrazole with 3-bromo-phenylboronic acid pinacol ester under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in a suitable solvent such as toluene or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1h-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The pyrazole ring can undergo reduction reactions under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronate ester group.

    Reduction: Reducing agents such as sodium borohydride can be employed for the reduction of the pyrazole ring.

    Substitution: Halogenated reagents and catalysts like palladium or copper can facilitate substitution reactions.

Major Products Formed

    Oxidation: Boronic acids

    Reduction: Reduced pyrazole derivatives

    Substitution: Various substituted pyrazole and boronate ester derivatives

Scientific Research Applications

4-methyl-1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1h-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate

Uniqueness

4-methyl-1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1h-pyrazole is unique due to its combination of a pyrazole ring and a boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various fields of research.

Properties

IUPAC Name

4-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-12-10-18-19(11-12)14-8-6-7-13(9-14)17-20-15(2,3)16(4,5)21-17/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFOZZMARPNZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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